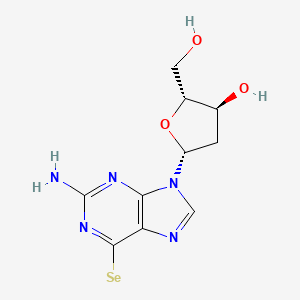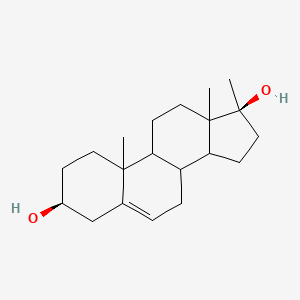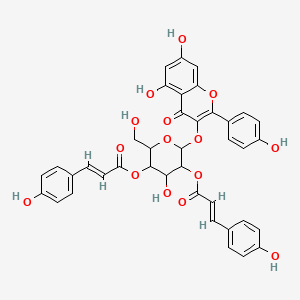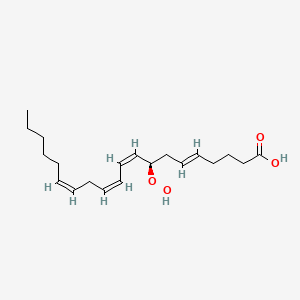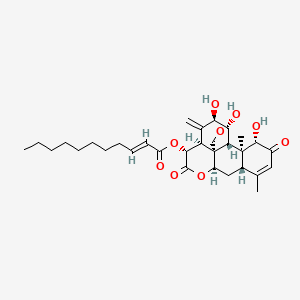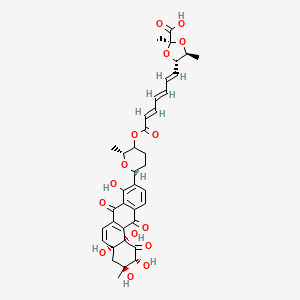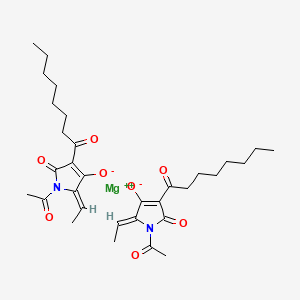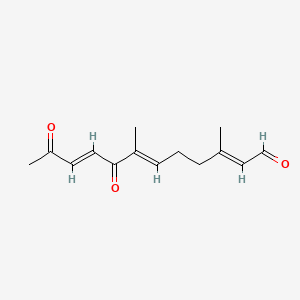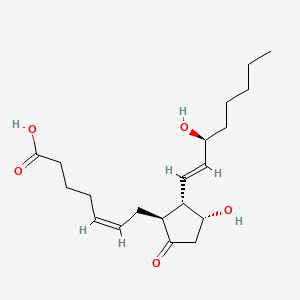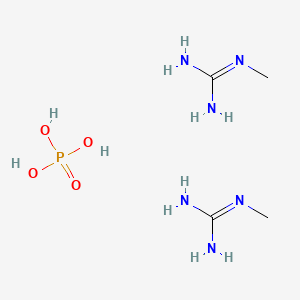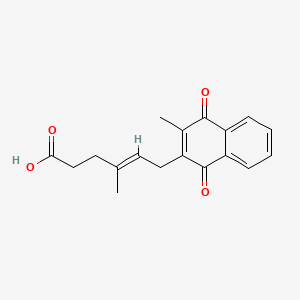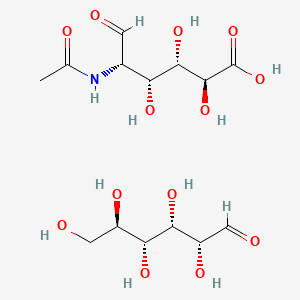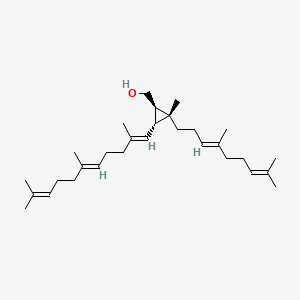
Presqualene alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Presqualene alcohol is a natural product found in Salvia divinorum with data available.
Scientific Research Applications
1. Squalene Biosynthesis Mechanism
Presqualene alcohol plays a crucial role in the biosynthesis of squalene, a vital precursor in cholesterol synthesis. Studies have isolated and characterized an intermediate between farnesyl pyrophosphate and squalene, known as presqualene pyrophosphate. This intermediate's chemical reduction yields this compound, contributing to understanding the squalene biosynthesis mechanism (Epstein & Rilling, 2003).
2. Rearrangement to Squalene
Research on recombinant squalene synthase has shed light on the rearrangement of presqualene diphosphate to squalene. This process is crucial in cholesterol biosynthesis, and this compound emerges as a key intermediate. The study provides evidence for a cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement in squalene biosynthesis (Blagg et al., 2002).
3. Enhancement of Prenyl Alcohol Production
This compound has been implicated in the enhancement of prenyl alcohol production. Research focusing on squalene synthase-deficient mutant Saccharomyces cerevisiae indicates that certain oils and detergents can significantly enhance the extracellular production of prenyl alcohols, including this compound (Muramatsu et al., 2008).
4. Presqualene Diphosphate Phosphatase Characterization
The characterization of a phosphatase that converts presqualene diphosphate to presqualene monophosphate has been a subject of study. This discovery is pivotal in understanding the roles of these compounds in cellular processes, particularly in human neutrophils (Fukunaga et al., 2006).
Properties
| 31908-49-3 | |
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
[(1R,2R,3R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2-methyl-3-[(1E,5E)-2,6,10-trimethylundeca-1,5,9-trienyl]cyclopropyl]methanol |
InChI |
InChI=1S/C30H50O/c1-23(2)13-9-15-25(5)17-11-18-27(7)21-28-29(22-31)30(28,8)20-12-19-26(6)16-10-14-24(3)4/h13-14,17,19,21,28-29,31H,9-12,15-16,18,20,22H2,1-8H3/b25-17+,26-19+,27-21+/t28-,29-,30-/m1/s1 |
InChI Key |
XLTBFLSFXLLDAZ-VVFNRDJMSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/[C@@H]1[C@H]([C@]1(C)CC/C=C(\C)/CCC=C(C)C)CO)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)CO)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)CO)C)C)C |
synonyms |
presqualene alcohol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


